1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromoacetophenone with a fluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce carboxylic acids .
Scientific Research Applications
1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)propan-2-one: Similar structure but lacks the fluoromethyl group.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of bromine and fluoromethyl groups.
Uniqueness
1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[4-bromo-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-10(11)5-9(8)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
KVYUHQCAIDBQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Br)CF |
Origin of Product |
United States |
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